diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate

Heterocyclic Synthesis Isoxazole Chemistry Nitrosation Methodology

Researchers synthesizing isoxazole-3,5-dicarboxylate libraries often face inconsistent yields from in-situ oximation of the parent triketone. Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (CAS 996-75-8) eliminates this variability as a pre-formed α-oximino-β-keto diester, enabling quantitative single-step cyclization with 1 equiv. NOCl (Silverman, 1978). • Quantitative conversion to diethyl 4-hydroxyisoxazole-3,5-dicarboxylate • Orthogonal diethyl ester handles allow sequential derivatization without core protection • Consistent ≥95% purity ensures reproducible outcomes across multi-step campaigns • Enhanced organic solubility simplifies extractive workup at scale

Molecular Formula C9H13NO6
Molecular Weight 231.20 g/mol
CAS No. 996-75-8
Cat. No. B125367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate
CAS996-75-8
Synonyms2-(Hydroxyimino)-3-oxo-pentanedioic Acid Diethyl Ester;  2,3-Dioxo-glutaric Acid Diethyl Ester 2-Oxime
Molecular FormulaC9H13NO6
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=C(C(=O)OCC)N=O)O
InChIInChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3
InChIKeyJZIKFPIGLULSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate: Overview & Procurement


Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (CAS 996-75-8), also known as 2-(hydroxyimino)-3-oxo-pentanedioic acid 1,5-diethyl ester or diethyl isonitrosoacetonedicarboxylate, is a C9H13NO6 α-oximino-β-keto diester with a molecular weight of 231.2 g/mol . This compound serves as a versatile intermediate in heterocyclic chemistry, most notably enabling quantitative, single-step conversion to isoxazole-3,5-dicarboxylate scaffolds under controlled nitrosation conditions [1]. Its dual ester functionality differentiates it structurally from mono-ester or free-acid analogs, conferring distinct reactivity and solubility profiles relevant to multi-step synthetic route design.

Isoxazole-3,5-dicarboxylate synthesis via single-step nitrosation
Dual ethyl ester handles for orthogonal derivatization
Organic-solvent-compatible handling profile

Why Generic α-Oximino-β-Keto Esters Cannot Substitute


Substituting diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate with a generic α-oximino-β-keto ester ignores critical structure-reactivity relationships documented in peer-reviewed synthesis methodology. The specific 1,5-diethyl ester arrangement enables quantitative, single-step cyclization to the 4-hydroxyisoxazole-3,5-dicarboxylate core upon reaction with one equivalent of nitrosyl chloride, a transformation proceeding via a distinct mechanistic pathway from the parent triketone [1]. Mono-ethyl or methyl ester analogs (e.g., ethyl (Z)-2-(hydroxyimino)-3-oxopentanoate) exhibit different active-site binding geometries with oxidoreductase enzymes such as OPR3 and XenA, as demonstrated by X-ray crystallography [2], which directly impacts their suitability as substrates in biocatalytic reductions. These structurally similar compounds are not functionally interchangeable; their divergent reactivity profiles necessitate compound-specific procurement for reproducible synthetic outcomes.

Mono-ester analogs differ in enzyme-binding geometry
X-ray data show distinct active-site interactions for free-carboxylate forms; diethyl diester binding mode remains uncharacterized, limiting biocatalytic interchangeability.
Generic α-oximino-β-keto esters lack documented cyclization protocol
The single-step, quantitative isoxazole formation is validated only for the 1,5-diethyl ester; structurally similar compounds may not reproduce the stoichiometric advantage.

Differentiation Evidence for Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate


Single-Step Isoxazole Cyclization Advantage

The diethyl ester derivative (diethyl isonitrosoacetonedicarboxylate) undergoes direct cyclization to diethyl 4-hydroxyisoxazole-3,5-dicarboxylate in quantitative yield upon treatment with one equivalent of nitrosyl chloride, as reported by Silverman (1978). In contrast, the parent triketone (diethyl acetonedicarboxylate) requires greater than two equivalents of nitrosyl chloride to achieve the same product, indicating a less favorable stoichiometric profile and requiring a two-step, one-pot sequence involving in situ oximation followed by cyclization [1]. This single-step reactivity establishes the target compound as the kinetically and stoichiometrically preferred intermediate for 4-hydroxyisoxazole synthesis.

Single-Step Cyclization
Head-to-head
Target: 1 equiv NOCl, single-step, quantitative yield Comparator (triketone): >2 equiv NOCl, multi-step sequence
Supports reagent-economy advantage
Under reported neat/solvent conditions
Heterocyclic Synthesis Isoxazole Chemistry Nitrosation Methodology

Enzyme Binding Geometry vs. Mono-Ester Analogs

X-ray crystal structures from the ACS Catalysis 2023 study reveal that the mono-ethyl ester analog ethyl (Z)-2-(hydroxyimino)-3-oxopentanoate binds to the OPR3 Y370F ene-reductase active site with the free carboxylate engaging key tyrosine and FMN cofactor interactions (PDB 8AUQ, resolution not fully specified but deposited at 1.58 Å for the XenA complex 8AU8) [1]. The diethyl ester target compound, lacking this free carboxylate, cannot recapitulate this binding mode and would present different steric and electronic properties to the enzyme active site. Kinetic parameters reported for the mono-ethyl ester with OPR3 Y370F show Km = 20.0 ± 0.9 mM and kcat = 1.49 ± 0.01 s⁻¹ [2], values that cannot be assumed for the diethyl diester, which would require independent kinetic characterization.

Enzyme Binding Geometry
Class-level
Diethyl diester lacks free carboxylate; binding mode uncharacterized. Comparator (mono-ethyl ester) shows Km = 20.0 mM, kcat = 1.49 s⁻¹ with OPR3 Y370F.
Enzyme-substrate context not transferable
Target kinetic data absent; class-level inference
Biocatalysis X-ray Crystallography Oxidoreductase Engineering

Physicochemical & Solubility Profile

Calculated physicochemical parameters for diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate include exact molecular mass 231.07428713 g/mol, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds, yielding a complexity score of 309 . The dual ethyl ester confers enhanced organic solvent solubility relative to free-acid analogs, which possess additional hydrogen bond donors and exhibit greater aqueous affinity. Vendor technical notes confirm that the diethyl ester moiety 'enhances solubility in organic solvents, facilitating handling in synthetic applications' [1]. Mono-methyl or mono-ethyl ester analogs (e.g., (Z)-methyl 2-(hydroxyimino)-3-oxopentanoate, CAS 289882-13-9, MW 159.14) present lower molecular weight but reduced lipophilicity, potentially limiting extraction efficiency in organic-phase reaction workups compared to the diethyl diester.

Solubility Profile
Data to verify
Diethyl diester reported to have higher organic solubility than free-acid analogs; vendor-specified.
Supports organic-phase workup
Vendor specification; confirm lot
Physicochemical Properties Organic Solubility Synthetic Intermediate Handling

Literature Precedent & Methodological Reliability

The target compound is specifically cited in the primary literature and vendor documentation as an intermediate 'used in the preparation of isoxazole derivatives' , with the foundational methodological reference dating to Silverman's 1978 study in the Journal of Heterocyclic Chemistry [1]. This 40+ year publication history establishes a reproducible synthetic precedent that is absent for many closely related but less-studied α-oximino-β-keto esters. While comprehensive biological activity data remain sparse for this specific diester, the compound's demonstrated utility in constructing the pharmacologically relevant isoxazole heterocycle—a scaffold found in COX-2 inhibitors, β-lactamase-resistant antibiotics, and agrochemicals [2]—provides a validated entry point into diverse bioactive chemical space that uncharacterized analogs cannot offer with equivalent confidence.

Literature Precedent
Reported
Peer-reviewed synthesis (1978); cited as isoxazole precursor by multiple independent vendors.
Reduces method-development risk
Biological data sparse for this diester
Synthetic Reproducibility Isoxazole Pharmacophore Methodological Validation

High-Impact Application Scenarios


Isoxazole Pharmacophore Precursor Synthesis

The compound's defining application is the quantitative conversion to diethyl 4-hydroxyisoxazole-3,5-dicarboxylate using one equivalent of nitrosyl chloride, as established by Silverman (1978) [1]. This 4-hydroxyisoxazole scaffold serves as a direct precursor to bioactive molecules through subsequent O-alkylation or O-arylation of the hydroxyl group and orthogonal manipulation of the ester functionalities. The single-step, high-yield transformation is particularly suited for medicinal chemistry groups synthesizing isoxazole-based compound libraries targeting COX-2, lipoxygenase, or bacterial transpeptidase enzymes. Procurement of the pre-formed oximino intermediate eliminates the variability associated with in situ oximation of the parent triketone.

Orthogonal Diester Derivatization

The presence of two chemically equivalent ethyl ester groups, combined with the α-oxime and β-ketone functionalities, provides orthogonal handles for sequential derivatization. Selective hydrolysis of one ester (or both) can be achieved without compromising the oximino-ketone core, enabling the synthesis of mono-acid or di-acid derivatives for conjugation to amines, hydrazines, or hydroxylamines. This orthogonal reactivity profile is documented in the primary synthesis literature [1] and distinguishes the diethyl diester from mixed ester or mono-acid analogs where protecting-group strategies complicate synthetic planning.

Nitrosocarbonyl Reactivity Reference Standard

As the substrate in the only peer-reviewed, dedicated study of diethyl acetonedicarboxylate nitrosation chemistry [1], the compound serves as a well-characterized reference standard for investigating nitrosocarbonyl intermediates and their subsequent cyclization or trapping reactions. Physical organic chemistry groups studying nitroso-alkene tautomerism or [3+3] electrocyclization pathways can rely on the established spectroscopic and reactivity data rather than devoting resources to characterizing an undocumented analog.

Agrochemical Intermediate Process Scale-Up

The favorable stoichiometric ratio (1 equiv NOCl) and quantitative yield profile reported in the peer-reviewed literature [1] support process-scale evaluation for agrochemical intermediate production. The compound's enhanced organic solubility, as noted in vendor technical specifications [2], facilitates extractive workup and reduces solvent volumes in multi-kilogram campaigns. For procurement managers evaluating build-versus-buy decisions on isoxazole precursors, the documented one-step, high-yield protocol provides a defendable basis for cost-of-goods calculations compared to multi-step alternatives requiring the parent triketone.

Application
Selection Property
Validation Focus
Isoxazole precursor synthesis
Single-step cyclization efficiency
Stoichiometry and yield validation
Orthogonal diester derivatization
Dual ester functional handles
Selective hydrolysis conditions
Nitrosocarbonyl reactivity reference
Established spectroscopic data
Literature reproducibility
Agrochemical process scale-up
High-yield single-step protocol
Cost-of-goods evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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